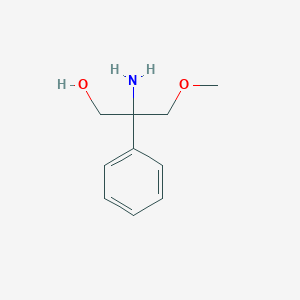

2-Amino-3-methoxy-2-phenylpropan-1-ol

Description

Significance of Vicinal Amino Alcohols in Advanced Organic Synthesis

Vicinal amino alcohols, also known as β-amino alcohols, are organic compounds containing an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural motif is of profound importance in organic synthesis for several reasons. These compounds are prevalent in a wide range of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. For instance, they form the core structure of numerous alkaloids, antibiotics, and enzyme inhibitors.

In the realm of advanced organic synthesis, chiral vicinal amino alcohols are highly valued as versatile building blocks. biosynth.com Their bifunctional nature allows them to serve as precursors for the synthesis of more complex molecules. They are frequently employed as chiral auxiliaries, which are stereochemically pure compounds that can guide a chemical reaction to favor the formation of one enantiomer or diastereomer over others. Furthermore, vicinal amino alcohols are critical starting materials for the construction of chiral morpholines and piperazines, heterocyclic structures that are of great interest in medicinal chemistry. researchgate.net The development of new methodologies to synthesize these crucial building blocks, particularly with high stereoselectivity, remains an active and important area of organic chemistry research. researchgate.netrasayanjournal.co.in

Overview of the Chemical Structure and Inherent Stereochemical Complexity

The chemical structure of 2-Amino-3-methoxy-2-phenylpropan-1-ol is characterized by a three-carbon propane (B168953) backbone. A primary alcohol (-CH₂OH) is attached to the first carbon (C1), while the second carbon (C2) is tertiary and bonded to an amino group (-NH₂), a phenyl group (-C₆H₅), and a methoxymethyl group (-CH₂OCH₃).

This arrangement of functional groups gives rise to significant stereochemical complexity. The central carbon atom, C2, is a chiral center because it is attached to four different substituents:

A hydroxymethyl group (-CH₂OH) via the C1-C2 bond.

An amino group (-NH₂).

A phenyl group (-C₆H₅).

A methoxymethyl group (-CH₂OCH₃).

The presence of this stereocenter means that 2-Amino-3-methoxy-2-phenylpropan-1-ol can exist as a pair of enantiomers, (R)-2-Amino-3-methoxy-2-phenylpropan-1-ol and (S)-2-Amino-3-methoxy-2-phenylpropan-1-ol. These stereoisomers are non-superimposable mirror images of each other and may exhibit different biological activities and chemical properties. The synthesis of this compound in an enantiomerically pure form presents a considerable challenge, which is a common focus in the stereoselective synthesis of complex molecules.

Table 1: Structural Features of 2-Amino-3-methoxy-2-phenylpropan-1-ol

| Feature | Description |

| Backbone | Propane |

| Functional Groups | Primary Alcohol (-OH), Primary Amine (-NH₂), Phenyl (C₆H₅), Ether (-OCH₃) |

| Chiral Center | C2 |

| Potential Stereoisomers | (R) and (S) enantiomers |

Rationale for Dedicated Academic Investigation of 2-Amino-3-methoxy-2-phenylpropan-1-ol

The dedicated academic investigation of 2-Amino-3-methoxy-2-phenylpropan-1-ol is justified by its potential to contribute to several areas of chemical science. The rationale stems from the established importance of its structural class and the unique combination of its functional groups.

Firstly, as a vicinal amino alcohol, it belongs to a class of compounds with proven utility as chiral building blocks in asymmetric synthesis. fishersci.com The specific arrangement of a phenyl group and an amino group at a quaternary stereocenter is a feature found in various biologically active compounds and chiral catalysts.

Secondly, the presence of a methoxy (B1213986) group introduces an additional functional handle that can influence the molecule's properties, such as its polarity, solubility, and ability to engage in hydrogen bonding. This ether linkage could also serve as a site for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in medicinal chemistry. Research on analogous compounds, such as 2-amino-2-phenylpropan-1-ol, has shown that their derivatives can exhibit activities like enzyme inhibition, highlighting the potential for discovering new therapeutic agents through modification of this molecular scaffold.

Finally, developing synthetic routes to access this molecule, particularly in a stereochemically defined manner, presents a valuable academic challenge. Overcoming the hurdles associated with controlling the stereochemistry of the quaternary carbon center would represent a significant advancement in synthetic methodology. The knowledge gained from such studies could be applied to the synthesis of other complex, multifunctional molecules. Therefore, the investigation of 2-Amino-3-methoxy-2-phenylpropan-1-ol is driven by its potential as a novel chiral building block, a scaffold for new pharmaceuticals, and a target for advancing the field of stereoselective synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methoxy-2-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-8-10(11,7-12)9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKXIVOQRGJRCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339019-88-3 | |

| Record name | 2-amino-3-methoxy-2-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 2 Amino 3 Methoxy 2 Phenylpropan 1 Ol

Stereoselective Synthesis Approaches to Access Specific Isomers

Accessing specific isomers of 2-Amino-3-methoxy-2-phenylpropan-1-ol requires synthetic routes that can selectively create two adjacent stereocenters. The key challenge lies in controlling both the relative (diastereo-) and absolute (enantio-) configuration of the amino and hydroxyl groups. Methodologies to achieve this include asymmetric catalysis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product, and diastereoselective approaches, which use existing chirality in a substrate or reagent to direct the formation of a new stereocenter. rsc.org

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis is a cornerstone of modern pharmaceutical synthesis, providing efficient pathways to single-enantiomer drugs. nih.gov This approach involves converting an achiral starting material into a chiral product through the use of a chiral catalyst. nih.gov For a molecule like 2-Amino-3-methoxy-2-phenylpropan-1-ol, asymmetric catalysis can be employed to establish one or both of its stereocenters with high enantiomeric excess.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. This field has provided powerful tools for C-C and C-N bond formation. For the synthesis of chiral amino alcohols, organocatalytic Mannich reactions or aldol (B89426) reactions are particularly relevant. uni-koeln.debeilstein-journals.org For instance, a proline-derived organocatalyst could facilitate the asymmetric addition of a nucleophile to an imine, establishing the chiral amine center.

In a related context, the enantioselective three-component aminomethylation of methoxy-substituted benzaldehydes with an amine and a propargyl ether has been achieved using pseudoephedrine as a chiral catalyst. uni-pannon.hu This demonstrates the potential of organocatalysis to construct complex chiral amino compounds with high enantioselectivity. uni-pannon.hu Such a strategy could be adapted to synthesize precursors for 2-Amino-3-methoxy-2-phenylpropan-1-ol.

Table 1: Examples of Organocatalytic Asymmetric Reactions This table is interactive. Click on the headers to sort.

| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Proline-derived | aza-Michael Addition | Cyclopentanecarbaldehyde, Pyrrolidine | 94% | mdpi.com |

| Pseudoephedrine/CuCl | Aminomethylation | Methoxy-benzaldehyde, Aniline | 90-96% | uni-pannon.hu |

Transition metal catalysis is a highly effective method for the asymmetric synthesis of chiral compounds. nih.gov Catalytic asymmetric hydrogenation, in particular, is a powerful technique for the enantioselective reduction of prochiral ketones, imines, and alkenes. psu.edu This method typically employs complexes of rhodium, ruthenium, or iridium with chiral ligands. nih.govub.edu

The synthesis of a chiral amine moiety, such as that in 2-Amino-3-methoxy-2-phenylpropan-1-ol, could be achieved through the asymmetric hydrogenation of a corresponding enamine or imine precursor. Similarly, the chiral alcohol center could be established by the asymmetric hydrogenation of a prochiral ketone. For example, iridium catalysts bearing P-stereogenic phosphinooxazoline ligands have shown excellent performance (up to 99% ee) in the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines, which are structurally related to the target compound. ub.edu Asymmetric transfer hydrogenation (ATH) of aryl ketones using chiral iridium or ruthenium complexes is another well-established method for producing optically pure alcohols, a key functional group in the target molecule. researchgate.net

Table 2: Performance of Iridium Catalysts in Asymmetric Hydrogenation of an Allyl Amine This table is interactive. Click on the headers to sort.

| Catalyst | Solvent | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|

| (SP,R,S)-Ir-MaxPHOX | DCM | 65 | 84 | ub.edu |

| (SP)-12 | TFE | 100 | 99 | ub.edu |

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For the synthesis of chiral amines and amino alcohols, ω-transaminases (ω-TAs) are particularly valuable. mdpi.com These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor, creating a chiral amine with excellent enantioselectivity. The synthesis of 2-Amino-3-methoxy-2-phenylpropan-1-ol could be envisioned via the transamination of a prochiral ketol precursor, 1-hydroxy-3-methoxy-1-phenylpropan-2-one. Transaminases have proven effective for producing structurally similar compounds, such as (S)-1-methoxypropan-2-amine, with high conversion and enantiomeric excess using wild-type amine dehydrogenases. frontiersin.org

Chemo-enzymatic routes combine enzymatic steps with traditional chemical reactions, harnessing the advantages of both. nih.govnih.gov A potential chemo-enzymatic strategy could involve the enzymatic reduction of a prochiral ketone using a carbonyl reductase to form a chiral alcohol, followed by chemical steps to introduce the amino group. This approach allows for the creation of multiple stereocenters in a controlled manner. rsc.orgunl.pt Multi-enzyme cascades, where several enzymes operate in one pot, can further streamline synthesis, as demonstrated in the production of all four stereoisomers of phenylpropanolamine from β-methylstyrene using a combination of a monooxygenase, epoxide hydrolases, alcohol dehydrogenases, and transaminases.

Diastereoselective Synthesis of 2-Amino-3-methoxy-2-phenylpropan-1-ol Derivatives

Diastereoselective synthesis aims to control the relative configuration of stereocenters. For vicinal amino alcohols like 2-Amino-3-methoxy-2-phenylpropan-1-ol, this involves establishing the desired syn or anti relationship between the amino and hydroxyl groups. rsc.org A common strategy is the reduction of an α-amino ketone precursor. The stereochemical outcome of the reduction can be influenced by the existing stereocenter at the α-position.

For example, an efficient process for stereoselectively producing L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol involves the reductive amination of L-(R)-phenylacetylcarbinol. google.com This process yields a high ratio of the erythro to the threo diastereomer (e.g., 98.2:1.6), demonstrating excellent diastereocontrol. google.com A similar substrate-controlled approach could be applied to a chiral precursor of 2-Amino-3-methoxy-2-phenylpropan-1-ol to control the formation of the second stereocenter.

Enantioselective Reductions of Prochiral Precursors

The enantioselective reduction of a prochiral ketone is a direct and powerful method for establishing a chiral alcohol center. researchgate.net For the synthesis of 2-Amino-3-methoxy-2-phenylpropan-1-ol, a suitable prochiral precursor would be an α-amino ketone or a related derivative. The reduction can be accomplished using chiral chemical reagents or through catalytic asymmetric hydrogenation as described previously.

Another approach involves the reduction of an oxime derivative. An efficient, cost-effective process for preparing l-erythro-2-amino-1-phenyl-1-propanol starts from l-1-phenyl-1-hydroxy-2-propanone, which is first converted to its oxime. google.com The subsequent diastereoselective reduction of this oxime yields the desired erythro amino alcohol with good purity. google.com This strategy avoids issues of racemization that can occur with the ketone precursor under harsh conditions. google.com This method highlights how the modification of a functional group can facilitate a highly stereoselective reduction to create the desired amino alcohol structure.

Conventional and Modern Synthetic Transformations

The creation of the 2-Amino-3-methoxy-2-phenylpropan-1-ol scaffold relies on established and contemporary synthetic reactions that allow for the precise installation of its core functional groups: a primary amine, a primary alcohol, and a methoxy (B1213986) ether, all arranged around a central phenyl-substituted carbon atom.

Reductive Amination Strategies for Amine Introduction

Reductive amination is a powerful and widely used method in organic synthesis for the formation of carbon-nitrogen bonds, converting carbonyl compounds into amines. numberanalytics.com This reaction typically proceeds in two steps: the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by the reduction of this intermediate to the target amine. numberanalytics.comlibretexts.org

In a potential synthesis of 2-Amino-3-methoxy-2-phenylpropan-1-ol, a key intermediate would be a ketone precursor, such as 1-methoxy-2-phenylpropan-2-one. This ketone could react with ammonia (B1221849) to form an imine, which is then reduced in situ to yield the primary amine at the C2 position. A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrate and desired selectivity. masterorganicchemistry.com

Common reducing agents used in reductive amination include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN), which is particularly effective as it can selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Nickel or Palladium). libretexts.orggoogle.com

A relevant industrial example demonstrating this strategy is the synthesis of the related compound l-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol from L-(R)-phenylacetylcarbinol, which involves a reductive amination step using a primary aralkylamine under catalytic reduction conditions. google.com This highlights the applicability of reductive amination in constructing phenylpropanolamine frameworks.

| Reducing Agent | Typical Application Conditions | Key Advantages |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol/Ethanol solvent, often requires pH control | Inexpensive and readily available |

| Sodium cyanoborohydride (NaBH₃CN) | Acidic to neutral pH, Methanol | Selectively reduces imines over ketones/aldehydes. masterorganicchemistry.com |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Non-protic solvents (e.g., Dichloroethane), mild conditions | Mild, effective for a wide range of substrates |

| Catalytic Hydrogenation (H₂/Catalyst) | Pressure of H₂, Pd, Pt, or Ni catalyst | "Green" process with water as the only byproduct |

Utility of Organometallic Reagents (e.g., Grignard reactions)

Organometallic reagents, particularly Grignard reagents, are fundamental tools for carbon-carbon bond formation in organic synthesis. Their utility lies in their ability to act as powerful carbon nucleophiles, reacting with electrophilic centers such as carbonyl carbons and epoxides to build more complex molecular skeletons.

For the synthesis of 2-Amino-3-methoxy-2-phenylpropan-1-ol, a Grignard reaction could be envisioned at several stages. One hypothetical approach involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with a suitably functionalized three-carbon electrophile. For instance, addition to an epoxide containing the methoxymethyl and a precursor to the alcohol and amine functionalities would establish the core phenylpropane skeleton.

Another strategy could involve the use of Weinreb amides (N-methoxy-N-methylamides). For example, a novel sequential process has been developed for the synthesis of β-aminoketones, which are direct precursors to amino alcohols, using N-methoxyamides and vinyl Grignard reagents. organic-chemistry.org This method involves a nucleophilic substitution followed by a Michael-type addition of an amine. organic-chemistry.org Adapting this concept, one could design a multi-step sequence where a Grignard reagent is used to construct a key intermediate that is later converted to the target amino alcohol. The versatility of Grignard reagents allows for various disconnection approaches in designing a synthetic route.

Multi-step Reaction Sequences for Complex Scaffold Construction

The synthesis of a molecule with multiple functional groups and stereocenters like 2-Amino-3-methoxy-2-phenylpropan-1-ol is rarely achievable in a single step. vapourtec.com Instead, it requires a multi-step synthesis, which is a carefully planned sequence of reactions to convert simple starting materials into the desired complex product. vapourtec.comyoutube.com Such sequences often involve a combination of carbon-carbon bond-forming reactions, oxidations, reductions, and functional group interconversions. vapourtec.comvanderbilt.edu

An example of a multi-step approach to a similar scaffold is the synthesis of 2-amino-3-phenylpropane-1-ol compounds from Baylis-Hillman adducts. rasayanjournal.co.inresearchgate.net This process involves an initial carbon-carbon bond-forming reaction to create a functionalized alkene, followed by subsequent reduction of a nitro group to form the amine. rasayanjournal.co.in

A hypothetical multi-step synthesis for 2-Amino-3-methoxy-2-phenylpropan-1-ol could begin with a simple aromatic compound like acetophenone. The sequence might involve:

α-Halogenation: Introduction of a bromine atom alpha to the carbonyl group.

Nucleophilic Substitution: Displacement of the bromide with a methoxide (B1231860) source to install the C3-methoxy group.

Amine Introduction: Conversion of the ketone to an amine, possibly via an oxime intermediate followed by reduction, or through direct reductive amination.

Carbonyl Reduction: Reduction of the ketone to the secondary alcohol, which would need to be isomerized or constructed stereoselectively. A more likely route involves building the chain differently to result in a primary alcohol.

This strategic approach, where each step builds upon the last, is essential for efficiently constructing complex molecular architectures. vapourtec.com The order of reactions is critical to avoid unwanted side reactions, often necessitating the use of protecting groups.

Protecting Group Chemistry and Functional Group Interconversions

In a multi-step synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.orgmissouri.edu The use of protecting groups is a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org

For the synthesis of 2-Amino-3-methoxy-2-phenylpropan-1-ol, both the amine and alcohol functional groups are reactive under many conditions.

Amino Group Protection: If the amino group is introduced early in the synthesis, it must be protected during subsequent steps like reactions with strong bases or nucleophiles. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which form stable carbamates. researchgate.net

Alcohol Group Protection: The primary alcohol is also reactive and may require protection during, for example, an oxidation or a Grignard reaction at another site. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) (Bn) ethers, or acetals like tetrahydropyranyl (THP) ether. libretexts.org

A protecting group must be easy to introduce, stable to the desired reaction conditions, and easy to remove selectively without affecting the rest of the molecule. wikipedia.org

Functional Group Interconversion (FGI) is the process of converting one functional group into another. vanderbilt.edu This strategy is critical for navigating a complex synthesis. For example, a nitro group can be carried through several synthetic steps before being reduced to the target amine in a final step. rasayanjournal.co.in Similarly, an ester can be reduced to a primary alcohol, or an alcohol can be converted into a good leaving group (like a tosylate) to allow for substitution reactions. vanderbilt.edu The interplay between protecting group chemistry and functional group interconversions provides the flexibility needed to construct complex molecules like 2-Amino-3-methoxy-2-phenylpropan-1-ol.

| Functional Group | Protecting Group | Abbreviation | Common Removal Conditions |

|---|---|---|---|

| Amine (-NH₂) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid) |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd) | |

| Alcohol (-OH) | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) or acid. libretexts.org |

| Benzyl | Bn | Catalytic Hydrogenolysis (H₂/Pd). libretexts.org |

Mechanistic Investigations of Chemical Transformations Involving 2 Amino 3 Methoxy 2 Phenylpropan 1 Ol

Elucidation of Reaction Pathways and Transition States

The reaction pathways of 2-Amino-3-methoxy-2-phenylpropan-1-ol are expected to be diverse, given the presence of multiple functional groups: a primary amine, a primary alcohol, and a methoxy (B1213986) group, all attached to a chiral backbone. The specific pathways and the structures of the transition states would be highly dependent on the reagents and reaction conditions.

For instance, in oxidation reactions, the primary alcohol could be oxidized to an aldehyde or a carboxylic acid. The transition state for such a reaction would involve the interaction of the alcohol with the oxidizing agent. In reactions involving the amino group, such as N-acylation or N-alkylation, the reaction would likely proceed through a nucleophilic attack of the nitrogen atom on an electrophilic center, with a corresponding transition state. The stereochemistry of the phenyl and methoxy groups would play a significant role in the energetics and geometry of these transition states, potentially favoring certain reaction pathways over others.

Role of Catalysts in Reaction Kinetics and Stereocontrol

Catalysts are pivotal in controlling the kinetics and stereochemical outcome of reactions involving chiral molecules like 2-Amino-3-methoxy-2-phenylpropan-1-ol. Both enzymatic and metallic catalysts could be employed to achieve high selectivity.

Enzymatic Catalysis: Lipases are commonly used for the kinetic resolution of amino alcohols through enantioselective acylation. The enzyme's active site would preferentially bind one enantiomer over the other, leading to a higher reaction rate for the preferred substrate. This stereocontrol is dictated by the specific interactions between the substrate and the amino acid residues in the active site.

Metal-Based Catalysis: Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are instrumental in various transformations of amino alcohols. For example, in asymmetric synthesis, chiral ligands coordinated to a metal center can create a chiral environment that directs the approach of reactants, leading to a specific stereoisomer as the major product. The catalyst can influence the reaction rate by lowering the activation energy of the rate-determining step. In the context of 2-Amino-3-methoxy-2-phenylpropan-1-ol, a catalyst could facilitate C-H activation or direct functionalization at a specific position. nih.gov

A hypothetical example of catalytic influence is presented in the table below, illustrating how different catalysts might affect the outcome of a reaction.

| Catalyst | Reaction Type | Potential Outcome | Stereocontrol |

| Lipase | Kinetic Resolution (Acylation) | Enantiomerically enriched ester and unreacted alcohol | High |

| Palladium(II) with Chiral Ligand | C-H Amination | Formation of a cyclic product | Potentially high |

| Rhodium(I) with Chiral Phosphine | Asymmetric Hydrogenation (of a derivative) | Specific stereoisomer of the reduced product | High |

Intermediate Characterization and Identification

The characterization of reaction intermediates is crucial for understanding the step-by-step mechanism of a chemical transformation. For reactions involving 2-Amino-3-methoxy-2-phenylpropan-1-ol, various spectroscopic and spectrometric techniques would be employed to identify transient species.

For example, in a multi-step synthesis, intermediates could be isolated and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to determine their structure and stereochemistry. Mass spectrometry would be used to confirm the molecular weight of intermediates. In cases where intermediates are too unstable to be isolated, techniques like in-situ IR spectroscopy or trapping experiments can provide evidence for their existence. For instance, a suspected carbocation intermediate could be trapped with a nucleophile, and the resulting product would provide indirect evidence for the proposed mechanism.

Studies on Kinetic Isotope Effects and Radical Processes

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. libretexts.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed. wikipedia.orgutdallas.edu

For 2-Amino-3-methoxy-2-phenylpropan-1-ol, a primary deuterium (B1214612) KIE would be expected in a reaction where a C-H bond to the carbon bearing the alcohol or amino group is cleaved in the rate-limiting step. nih.govnih.gov A smaller, secondary KIE might be observed if the hybridization of a carbon atom changes during the transition state. wikipedia.org

Radical processes involving 2-Amino-3-methoxy-2-phenylpropan-1-ol could be initiated by radical initiators or through photochemically induced pathways. For example, the abstraction of a hydrogen atom from the alcohol or amine group could generate a radical intermediate. The presence of such radical species could be confirmed by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy or by observing the formation of characteristic radical-derived byproducts.

The following table summarizes hypothetical KIE values and their mechanistic implications for reactions involving 2-Amino-3-methoxy-2-phenylpropan-1-ol.

| Reaction Type | Isotopic Substitution | Observed kH/kD | Mechanistic Implication |

| Alcohol Oxidation | C1-H replaced by D | > 2 | C-H bond cleavage is part of the rate-determining step. |

| N-Dealkylation | N-H replaced by D | ~ 1 | N-H bond cleavage is not rate-determining. |

| SN2 Reaction at C1 | C2-H replaced by D | < 1 (inverse KIE) | Change in hybridization from sp3 to a more sp2-like transition state. |

Advanced Spectroscopic and Structural Elucidation Studies of 2 Amino 3 Methoxy 2 Phenylpropan 1 Ol and Its Derivatives

Conformational Analysis using High-Resolution NMR Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the solution-state conformation of flexible molecules like 2-Amino-3-methoxy-2-phenylpropan-1-ol. By analyzing various NMR parameters, the spatial arrangement of atoms and the preferred dihedral angles of the molecule's backbone can be deduced.

Key NMR experiments and parameters for conformational analysis include:

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for building a 3D model of the molecule. For instance, a NOESY experiment on a derivative of 2-Amino-3-methoxy-2-phenylpropan-1-ol could reveal through-space correlations between the phenyl ring protons and protons on the propanol (B110389) backbone, defining the orientation of the phenyl group. nih.gov

Scalar Coupling Constants (J-couplings): Three-bond coupling constants (³J) are particularly informative as their magnitude is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. nih.gov For example, the ³J(HN,Hα) coupling constant can provide direct insight into the φ (phi) torsion angle of the amino alcohol backbone. Analysis of various homonuclear (³JHH) and heteronuclear (e.g., ³JHC, ³JHN) coupling constants can help define the rotamer populations around the Cα-Cβ and Cα-N bonds. pharmtech.com

Chemical Shifts: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the local electronic environment and, consequently, to the molecular conformation. Secondary chemical shifts, which are the differences between observed shifts and random coil values, are effective indicators of stable secondary structures, although in flexible molecules like 2-Amino-3-methoxy-2-phenylpropan-1-ol, they primarily indicate conformational preferences rather than rigid structures. nih.gov

These parameters, when used in conjunction, allow for a detailed reconstruction of the conformational ensemble of the molecule in solution.

Table 1: Key NMR Parameters for Conformational Analysis

| NMR Parameter | Information Provided | Typical Application for 2-Amino-3-methoxy-2-phenylpropan-1-ol |

|---|---|---|

| NOESY Cross-peaks | Through-space proton-proton distances (< 5 Å) | Determining the relative orientation of the phenyl, methoxy (B1213986), and hydroxymethyl groups. |

| ³J Coupling Constants | Dihedral angles (via Karplus equation) | Defining the torsion angles along the C-C and C-N backbone of the molecule. |

| Chemical Shifts | Local electronic environment and conformation | Assessing conformational preferences and the influence of substituents on the molecular structure. |

Chiral Chromatography Techniques for Enantiomeric Purity Determination (e.g., HPLC)

As 2-Amino-3-methoxy-2-phenylpropan-1-ol contains a chiral center, determining its enantiomeric purity is critical. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most effective and widely used technique for this purpose. libretexts.org The principle of chiral HPLC relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation.

The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantiomeric resolution. libretexts.orgpurdue.edu

Chiral Stationary Phases (CSPs): A variety of CSPs are available, with polysaccharide-based phases being particularly versatile. nih.gov Columns like Chiralpak® and Chiralcel®, which are derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, often provide excellent enantioselectivity for a wide range of compounds, including chiral amines and amino alcohols. libretexts.org For amphoteric molecules like amino acids and their derivatives, zwitterionic CSPs, such as those based on Cinchona alkaloids, can be highly effective. frontiersin.org These phases can interact with the analyte through a combination of ionic, hydrogen bonding, and π-π interactions.

Mobile Phase Optimization: The composition of the mobile phase significantly impacts retention and selectivity. In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. The type and concentration of the alcohol modifier can be adjusted to optimize the separation. purdue.edu For zwitterionic CSPs, the addition of acidic and basic additives (e.g., formic acid and diethylamine) to a polar organic mobile phase (like methanol/water) is often necessary to control the ionization state of both the analyte and the CSP, thereby achieving good peak shape and resolution. frontiersin.org

By integrating the peaks corresponding to each enantiomer in the chromatogram, the enantiomeric excess (% ee) can be accurately calculated, providing a quantitative measure of the sample's optical purity.

Table 2: Common Chiral HPLC Systems for Amino Alcohol Separation

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase | Interaction Mechanism |

|---|---|---|---|

| Polysaccharide-based | Amylose or Cellulose tris(phenylcarbamate) | Hexane/Isopropanol | Hydrogen bonding, π-π interactions, steric hindrance |

| Zwitterionic | Cinchona alkaloid derivative | Methanol/Water with acid/base additives | Ionic interactions, hydrogen bonding, dipole-dipole |

| Macrocyclic Glycopeptide | Teicoplanin (e.g., CHIROBIOTIC T) | Water/Methanol with acid | Inclusion complexation, ionic and hydrogen bonds |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact position of each atom. This provides unambiguous information on bond lengths, bond angles, and torsion angles. researchgate.net

For a chiral molecule like 2-Amino-3-methoxy-2-phenylpropan-1-ol, single-crystal X-ray analysis is particularly valuable for:

Absolute Configuration Determination: When a heavy atom is present in the structure or by using specific crystallographic techniques (e.g., anomalous dispersion), the absolute stereochemistry (R or S configuration) at the chiral center can be unequivocally established.

Solid-State Conformation: The analysis reveals the preferred conformation of the molecule as it exists in the crystal lattice. This includes the specific dihedral angles between the phenyl ring and the side chain, and the arrangement of the amino, methoxy, and hydroxyl groups.

Intermolecular Interactions: X-ray crystallography provides a detailed picture of how molecules pack in the crystal. It identifies and quantifies intermolecular forces such as hydrogen bonds (e.g., between the amino and hydroxyl groups of adjacent molecules) and π–π stacking interactions between phenyl rings, which govern the solid-state architecture. researchgate.net

The structural data obtained from crystallography serves as a crucial benchmark for validating the conformational models derived from solution-state NMR studies and computational calculations.

Table 3: Information Obtained from X-ray Crystallography

| Parameter | Description | Significance for 2-Amino-3-methoxy-2-phenylpropan-1-ol |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Defines the crystal system and packing density. |

| Atomic Coordinates | The x, y, z position of every atom in the unit cell. | Provides the complete 3D structure of the molecule. |

| Bond Lengths & Angles | Precise distances and angles between bonded atoms. | Confirms the covalent structure and identifies any structural strain. |

| Torsion (Dihedral) Angles | The angle between planes defined by four connected atoms. | Defines the exact solid-state conformation of the propanol backbone. |

| Hydrogen Bonds | Location and geometry of hydrogen bond donors and acceptors. | Elucidates the key interactions holding the crystal lattice together. |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. nih.gov These techniques are highly sensitive to the types of chemical bonds (functional groups) present and, to a lesser extent, the molecule's conformation. nih.gov Each technique provides complementary information, as IR spectroscopy measures changes in dipole moment during a vibration, while Raman spectroscopy measures changes in polarizability.

For 2-Amino-3-methoxy-2-phenylpropan-1-ol, vibrational spectroscopy can be used to:

Identify Functional Groups: The spectra exhibit characteristic absorption (IR) or scattering (Raman) bands corresponding to the specific functional groups in the molecule. For example, the O-H and N-H stretching vibrations typically appear as broad bands in the 3200-3600 cm⁻¹ region of the IR spectrum due to hydrogen bonding. acs.org C-H stretches from the phenyl ring and the alkyl chain, C=C ring stretches, and C-O stretches from the ether and alcohol groups will all have distinct frequencies.

Probe Intermolecular Interactions: The position and shape of vibrational bands, particularly those involving O-H and N-H groups, are highly sensitive to hydrogen bonding. nih.gov Changes in the spectra upon dilution or a change in solvent can provide insights into the extent of intermolecular and intramolecular hydrogen bonding.

Conformational Analysis: While less direct than NMR, certain low-frequency vibrations (in the "fingerprint region") can be conformation-dependent. By comparing experimental spectra with spectra predicted from theoretical calculations (e.g., Density Functional Theory, DFT) for different possible conformers, it may be possible to identify the most stable conformation. youtube.com

Table 4: Characteristic Vibrational Frequencies for 2-Amino-3-methoxy-2-phenylpropan-1-ol

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 (broad) | IR, Raman |

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 | IR, Raman |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 3000 | IR, Raman |

| C=C Stretch | Phenyl Ring | 1450 - 1600 | IR, Raman |

| C-O Stretch | Alcohol, Ether | 1050 - 1260 | IR |

Mass Spectrometry for Reaction Monitoring and Product Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the identity and molecular weight of a synthesized compound and can provide valuable structural information through the analysis of fragmentation patterns.

Applications of mass spectrometry in the study of 2-Amino-3-methoxy-2-phenylpropan-1-ol include:

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the molecular mass with very high accuracy (to within a few parts per million). This allows for the unambiguous determination of the compound's elemental formula, confirming that the desired product has been formed.

Structure Confirmation via Fragmentation: In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated/deprotonated version) is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For 2-Amino-3-methoxy-2-phenylpropan-1-ol, characteristic fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (a common pathway for amines) or the oxygen atom (common for alcohols). libretexts.org This would lead to the formation of stable iminium or oxonium ions.

Dehydration: The loss of a water molecule (H₂O, 18 Da) is a very common fragmentation pattern for alcohols.

Loss of Functional Groups: Cleavage resulting in the loss of the methoxy group (as ·OCH₃ or CH₃OH) or the hydroxymethyl group (·CH₂OH). The fragmentation patterns of related structures, such as ketamine analogues, show characteristic losses of small molecules like CO and H₂O, which can help in predicting the fragmentation of the target compound. nih.gov

Reaction Monitoring: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the progress of a chemical reaction in real-time or by analyzing aliquots. This allows for the identification of starting materials, intermediates, byproducts, and the final product in the reaction mixture, aiding in the optimization of reaction conditions. purdue.edu Specialized techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) offer highly sensitive and specific quantification of target molecules within complex mixtures. frontiersin.orgnih.gov

Table 5: Expected Mass Spectrometry Fragments for 2-Amino-3-methoxy-2-phenylpropan-1-ol (C₁₀H₁₅NO₂)

| Ion Formation Process | Neutral Loss | Fragment Structure (Example) | Significance |

|---|---|---|---|

| Protonation | None | [M+H]⁺ | Confirms molecular weight (m/z 182.11) |

| Alpha-Cleavage (at N) | ·CH(Ph)(OMe)CH₂OH | [CH₂=NH₂]⁺ | Characteristic of primary amine |

| Alpha-Cleavage (at Cα-Cβ) | ·CH₂OH | [M - CH₂OH]⁺ | Cleavage adjacent to phenyl/amino groups |

| Dehydration | H₂O | [M+H - H₂O]⁺ | Characteristic of alcohol functionality |

| Loss of Methanol | CH₃OH | [M+H - CH₃OH]⁺ | Loss of the methoxy group |

Theoretical and Computational Chemistry Investigations of 2 Amino 3 Methoxy 2 Phenylpropan 1 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dntb.gov.ua It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.

Optimized Geometries and Energetics of Stereoisomers

Due to the presence of two chiral centers, 2-Amino-3-methoxy-2-phenylpropan-1-ol can exist as four possible stereoisomers (RR, SS, RS, SR). DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) for each of these stereoisomers. This process involves finding the minimum energy conformation on the potential energy surface.

The relative energies of these optimized stereoisomers would reveal their thermodynamic stability. It is generally expected that the diastereomeric pairs (e.g., RR/SS vs. RS/SR) will have different energies, while the enantiomeric pairs (RR vs. SS and RS vs. SR) will be isoenergetic. A computational study on the related compound 2-amino-1-phenyl-1-propanol has utilized DFT methods to analyze its structural and electronic properties. nih.gov

Table 1: Representative Data for Optimized Geometries of Phenylpropanolamine Analogs

| Parameter | Analog Compound: (1R,2S)-2-Amino-1-phenyl-1-propanol |

| Methodology | DFT/B3LYP/6-311++G(d,p) |

| Total Energy (Hartree) | -517.3 |

| Key Dihedral Angles (°) | C-C-C-N: -65.4 |

| O-C-C-N: 55.8 |

Note: This data is for a structural analog and is for illustrative purposes only.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For a molecule like 2-Amino-3-methoxy-2-phenylpropan-1-ol, the distribution of HOMO and LUMO densities would indicate the likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Methoxy-Phenyl Compound Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (eV) | 5.4 |

Note: This data is for a structural analog and is for illustrative purposes only.

Vibrational Frequency Predictions and Spectroscopic Assignments

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman active modes. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra. By calculating the vibrational frequencies for the optimized geometry of 2-Amino-3-methoxy-2-phenylpropan-1-ol, each peak in its experimental IR and Raman spectra could be assigned to a specific molecular motion, such as C-H stretching, N-H bending, or C-O stretching. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data due to the approximations inherent in the theoretical models. nih.gov

Table 3: Representative Predicted Vibrational Frequencies for a Methoxy (B1213986) Aromatic Analog

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Assignment |

| 1 | 3450 | O-H stretch |

| 2 | 3350 | N-H asymmetric stretch |

| 3 | 3280 | N-H symmetric stretch |

| 4 | 3060 | Aromatic C-H stretch |

| 5 | 2980 | Aliphatic C-H stretch |

| 6 | 1600 | Aromatic C=C stretch |

| 7 | 1250 | C-O-C asymmetric stretch |

| 8 | 1030 | C-O stretch (alcohol) |

Note: This data is for a structural analog and is for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides static pictures of molecules at their energy minima, molecular dynamics (MD) simulations can explore the conformational space of a molecule over time. researchgate.net For a flexible molecule like 2-Amino-3-methoxy-2-phenylpropan-1-ol, MD simulations would be used to understand how it behaves in a solution, revealing the different conformations it can adopt and the transitions between them. This is particularly important for understanding its interactions with other molecules, such as solvent molecules or biological receptors. The simulations would involve solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent, governed by a force field.

Quantum Chemical Studies of Reaction Mechanisms and Catalysis

Quantum chemical methods, including DFT, are instrumental in elucidating reaction mechanisms. rsc.org For 2-Amino-3-methoxy-2-phenylpropan-1-ol, these studies could investigate various potential reactions, such as its synthesis, degradation, or its role as a catalyst. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information provides a detailed understanding of the reaction pathway and the factors that control its rate and selectivity. For instance, if this molecule were to act as an organocatalyst, quantum chemical studies could model the interaction with substrates and identify the key catalytic intermediates.

Computational Prediction of Acidity and Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is a critical parameter in chemistry and pharmacology. Computational methods can predict the pKa values of different functional groups in a molecule. researchgate.net For 2-Amino-3-methoxy-2-phenylpropan-1-ol, the pKa of the amino group (basicity) and the hydroxyl group (acidity) would be of primary interest. These predictions are typically performed using thermodynamic cycles and continuum solvation models to calculate the free energy change of the deprotonation/protonation reactions in solution. Accurate pKa prediction is computationally demanding as it requires a precise calculation of the solvation energies of the neutral and ionic species.

Table 4: General Expected pKa Ranges for Functional Groups in Analogous Compounds

| Functional Group | Expected pKa Range |

| Aliphatic Amine (protonated) | 9.0 - 11.0 |

| Aliphatic Alcohol | 16.0 - 18.0 |

Note: These are general ranges for similar functional groups and not specific predicted values for the target compound.

Applications of 2 Amino 3 Methoxy 2 Phenylpropan 1 Ol As a Chiral Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Architectures

Due to the lack of specific search results detailing the use of 2-Amino-3-methoxy-2-phenylpropan-1-ol as a precursor in the synthesis of complex organic architectures, a detailed discussion on this topic is not possible at this time. The compound is commercially available, suggesting its potential use as a building block in synthetic chemistry. biosynth.com

Development and Evaluation of Chiral Ligands and Organocatalysts

There is currently no specific information available in the provided search results regarding the development and evaluation of chiral ligands or organocatalysts derived from 2-Amino-3-methoxy-2-phenylpropan-1-ol. Chiral amino alcohols are a well-established class of compounds used for creating chiral ligands and organocatalysts, but specific examples employing 2-Amino-3-methoxy-2-phenylpropan-1-ol could not be found.

Stereoselective Derivatization Reactions for Library Generation

Information regarding the use of 2-Amino-3-methoxy-2-phenylpropan-1-ol in stereoselective derivatization reactions for the purpose of generating chemical libraries is not present in the available search results. While the generation of molecular diversity is a key strategy in drug discovery, the specific contribution of this compound to that field is not documented in the provided sources.

Role in Scaffold Construction for Chemical Diversity

The role of 2-Amino-3-methoxy-2-phenylpropan-1-ol in scaffold construction to enhance chemical diversity is not detailed in the provided search results. The concept of using core structures (scaffolds) to create a wide range of molecules is fundamental in medicinal chemistry, but specific applications involving 2-Amino-3-methoxy-2-phenylpropan-1-ol are not described.

Future Research Directions and Emerging Trends

Development of Greener and More Sustainable Synthetic Routes

The pharmaceutical industry is progressively adopting the principles of green chemistry to minimize its environmental footprint and enhance economic efficiency. mdpi.cominstituteofsustainabilitystudies.com Future synthetic routes for 2-Amino-3-methoxy-2-phenylpropan-1-ol are expected to move away from traditional methods that often rely on hazardous reagents, toxic solvents, and generate significant waste. The focus will be on designing processes with high atom economy, improved energy efficiency, and a reduced environmental impact. nih.govjddhs.com

Key areas of development include:

Use of Renewable Feedstocks: Research is anticipated to explore pathways starting from abundant, bio-based materials like L-phenylalanine. acs.org Enzymatic or chemo-enzymatic cascades could be designed to convert these renewable precursors into the target molecule, offering a sustainable alternative to petroleum-based starting materials. acs.org

Safer Solvents and Reaction Media: A significant trend is the replacement of hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. jddhs.comispe.org The development of solvent-free reaction conditions or the use of aqueous media, particularly in biocatalysis, will be a primary goal to improve the safety and sustainability profile of the synthesis. mdpi.comnih.gov

Biocatalysis: The use of enzymes or whole-cell systems offers a powerful tool for green synthesis. mdpi.com Engineered enzymes, such as amine dehydrogenases or transaminases, can catalyze key steps with exceptionally high selectivity under mild aqueous conditions, thereby reducing the need for protecting groups and minimizing waste. frontiersin.orgnih.gov An integrated approach combining catalytic hydrogenation with processes like electrodialysis using bipolar membranes (EDBM) also presents a novel, atom-economic route to produce chiral amino alcohols without generating salt byproducts. rsc.org

Waste Reduction and Process Intensification: Future routes will emphasize waste prevention rather than treatment. instituteofsustainabilitystudies.com This involves designing reactions with maximum atom economy, where most of the atoms from the reactants are incorporated into the final product. ispe.org Techniques like one-pot synthesis and multicomponent reactions (MCRs) will be explored to reduce the number of steps, minimize intermediate purification, and lower solvent consumption. nih.gov

| Green Chemistry Principle | Application to 2-Amino-3-methoxy-2-phenylpropan-1-ol Synthesis |

| Waste Prevention | Designing synthetic pathways with high atom economy to minimize byproduct formation. instituteofsustainabilitystudies.com |

| Safer Solvents & Auxiliaries | Replacing traditional volatile organic compounds with water, bio-solvents, or solvent-free conditions. jddhs.com |

| Design for Energy Efficiency | Utilizing catalytic methods (biocatalysis, organocatalysis) that operate at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Employing bio-based starting materials like L-phenylalanine instead of petrochemical sources. acs.org |

| Catalysis | Preferring highly selective catalytic reagents over stoichiometric ones to reduce waste and improve efficiency. ispe.org |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

Achieving high enantioselectivity in the synthesis of chiral molecules like 2-Amino-3-methoxy-2-phenylpropan-1-ol is paramount. The molecule's stereocenter at the C2 position dictates its biological activity, making stereochemical control a critical challenge. Future research will focus on discovering and optimizing novel catalytic systems that offer superior control, broader substrate scope, and improved performance under sustainable conditions. rsc.org

Emerging trends in catalysis include:

Asymmetric Organocatalysis: This field has emerged as a major pillar of asymmetric synthesis, complementing metal-based catalysis and biocatalysis. nih.govresearchgate.net Small organic molecules, such as proline derivatives or chiral phosphoric acids, can catalyze key C-C bond-forming reactions with high enantioselectivity. researchgate.netnih.gov These metal-free catalysts are often less toxic, less sensitive to air and moisture, and contribute to more sustainable processes. beilstein-journals.org

Advanced Biocatalysis: Beyond using naturally occurring enzymes, researchers are engineering novel biocatalysts with tailored properties. Directed evolution and rational protein design can produce enzymes like amine dehydrogenases (AmDHs) that exhibit enhanced activity, stability, and stereoselectivity for specific substrates, enabling the direct asymmetric reductive amination of ketone precursors under mild, aqueous conditions. frontiersin.orgnih.gov

Transition-Metal Catalysis: While green chemistry often seeks to reduce reliance on heavy metals, novel catalysts based on abundant and less toxic metals like copper are gaining attention. nih.gov Copper-catalyzed systems are being developed for the stereodivergent synthesis of amino alcohols, a powerful strategy that allows access to any of the possible stereoisomers of the final product from the same set of starting materials by simply changing the catalyst or ligand. nih.gov

Heterogeneous Catalysis: Immobilizing chiral catalysts on solid supports, such as carbon-based materials like graphene or nanotubes, combines the benefits of high selectivity with the practical advantages of heterogeneous systems. mdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing costs and minimizing product contamination. mdpi.com

Advanced Computational Modeling for Predictive Synthesis Design and Optimization

Computational chemistry has transformed from a tool for explaining experimental results to a powerful predictive instrument for designing new reactions and catalysts. csmres.co.uknih.gov For a target like 2-Amino-3-methoxy-2-phenylpropan-1-ol, computational modeling can significantly accelerate the development of an optimal synthetic route by minimizing trial-and-error experimentation.

Key applications in this area are:

Reaction Pathway and Mechanism Prediction: Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to map potential energy surfaces, identify transition states, and calculate reaction barriers. grnjournal.usrsc.org This allows chemists to explore the feasibility of different synthetic pathways and understand the mechanistic details that govern selectivity before stepping into the lab. grnjournal.usgrnjournal.us For instance, modeling the transition states can reveal the origins of enantioselectivity in a catalytic reaction, guiding the rational design of a more effective catalyst. acs.org

Predictive Catalyst Design: Instead of screening large libraries of ligands or catalysts, computational models can predict catalyst performance. pnas.orgnih.gov By creating mathematical or machine learning models that correlate catalyst structure with reaction outcomes (e.g., yield and enantioselectivity), researchers can identify optimal catalyst structures for a specific transformation. pnas.orgscispace.com This data-driven approach establishes an innovative platform for predictable catalyst design, reducing development time and costs. monash.edu

Optimization of Reaction Conditions: Machine learning algorithms can analyze data from a limited set of experiments to predict the optimal reaction conditions, including temperature, solvent, and reagent stoichiometry. This approach is more efficient than traditional one-variable-at-a-time optimization.

Integration with Automated Synthesis and Flow Chemistry for Scalable Production

Bridging the gap between laboratory-scale discovery and industrial-scale manufacturing is a critical challenge. Automated synthesis and continuous flow chemistry are emerging as transformative technologies for the production of active pharmaceutical ingredients (APIs). asynt.comchemicalindustryjournal.co.uk These approaches offer enhanced safety, consistency, and scalability for the synthesis of 2-Amino-3-methoxy-2-phenylpropan-1-ol. beilstein-journals.orgnih.gov

Future trends in production include:

Continuous Flow Synthesis: Unlike traditional batch reactors, flow chemistry systems pump reagents through a network of tubes and reactors, allowing for reactions to occur continuously. chemicalindustryjournal.co.ukmdpi.com This technology offers superior control over reaction parameters like temperature and mixing, leading to higher yields and purities. asynt.com For reactions that are highly exothermic or use hazardous intermediates, flow chemistry provides significant safety advantages due to the small reaction volumes at any given time. nih.gov

Automated Synthesis Platforms: Robotics and automation are being integrated into the chemical synthesis workflow. researchgate.netoxfordglobal.com Automated platforms can perform multi-step syntheses, including reaction execution, work-up, purification, and in-line analysis, without manual intervention. nih.govsigmaaldrich.com This increases reproducibility and allows chemists to focus on more creative aspects of research. oxfordglobal.comnih.gov

End-to-End Integrated Systems: The ultimate goal is the creation of fully integrated, automated systems that combine synthesis, purification, and analysis in a continuous manufacturing process. nih.gov Such "end-to-end" platforms could enable the on-demand production of 2-Amino-3-methoxy-2-phenylpropan-1-ol, moving from starting materials to the final, purified API in a single, streamlined operation. mdpi.com

| Feature | Batch Processing | Flow Chemistry |

| Scalability | Difficult; requires re-optimization for different scales. | Easy; achieved by running the system for a longer time. asynt.com |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes. nih.gov |

| Heat & Mass Transfer | Often inefficient and non-uniform, leading to side products. | Highly efficient and precise, improving yield and selectivity. chemicalindustryjournal.co.uk |

| Process Control | Limited control over reaction parameters. | Precise and real-time control over temperature, pressure, and residence time. asynt.com |

| Integration | Difficult to couple multiple steps. | Readily allows for telescoping multiple reaction steps into a continuous sequence. nih.govmdpi.com |

Q & A

Basic Synthesis Optimization

Q: What are the key considerations for optimizing the synthesis of 2-amino-3-methoxy-2-phenylpropan-1-ol to minimize byproducts? A: The synthesis typically involves a nitroalkene intermediate formed by condensing substituted benzaldehydes (e.g., 3-methoxybenzaldehyde) with nitromethane under basic conditions, followed by reduction. Critical parameters include:

- Base selection : Use of mild bases (e.g., KOH/EtOH) to avoid over-oxidation.

- Reduction conditions : Catalytic hydrogenation (Pd/C, H₂) or NaBH₄ in ethanol to selectively reduce the nitro group to an amine without affecting the methoxy or phenyl groups .

- Temperature control : Maintaining 0–5°C during nitromethane condensation prevents side reactions.

Structural Characterization

Q: Which analytical techniques are most reliable for resolving stereochemical ambiguities in 2-amino-3-methoxy-2-phenylpropan-1-ol? A:

- X-ray crystallography : Use SHELX or OLEX2 for single-crystal analysis to confirm absolute configuration, especially for chiral centers (common in amino alcohols) .

- NMR spectroscopy : ¹H-¹³C HSQC and NOESY experiments differentiate diastereomers by correlating methoxy/phenyl group spatial arrangements.

- Polarimetry : Quantifies optical rotation to verify enantiomeric purity post-synthesis .

Advanced: Addressing Spectral Data Contradictions

Q: How can researchers resolve contradictions in NMR data when comparing synthesized batches with literature values? A: Discrepancies often arise from solvent effects, pH-dependent tautomerism, or residual impurities. Mitigation strategies include:

- Standardized solvent systems : Use deuterated DMSO or CDCl₃ for consistency.

- pH adjustment : Add TFA or NaOD to suppress amine proton exchange broadening.

- HPLC-MS coupling : Confirm molecular ion peaks to rule out impurities .

Biological Interaction Studies

Q: What methodological approaches are used to assess this compound’s interaction with enzyme targets? A:

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) with immobilized enzymes.

- Fluorescence quenching assays : Monitor changes in tryptophan fluorescence upon ligand binding (e.g., with cytochrome P450 isoforms).

- Molecular docking : Use AutoDock Vina to model interactions, guided by the methoxy group’s electron-donating effects on binding affinity .

Advanced: Functional Group Reactivity

Q: How do the methoxy and amino groups influence regioselectivity in derivatization reactions? A:

- Methoxy group : Directs electrophilic substitution to the para position via resonance stabilization; e.g., nitration yields para-nitro derivatives.

- Amino group : Participates in nucleophilic acyl substitution (e.g., with acetyl chloride) or reductive alkylation (e.g., formaldehyde/NaBH₃CN).

- Competing pathways : Use protecting groups (Boc for amines, TBS for hydroxyls) to isolate reactivity .

Comparative Analysis with Structural Analogs

Q: How does substituting the methoxy group with halogens (e.g., Cl, F) alter biological activity? A:

- Electron-withdrawing effects : Fluorine increases metabolic stability but reduces hydrogen-bonding capacity compared to methoxy.

- Steric hindrance : Chloro derivatives show lower binding affinity in receptor assays due to bulkier substituents.

- Case study : 2-Amino-3-fluoro-2-phenylpropan-1-ol exhibits 30% higher enzyme inhibition but reduced solubility .

Oxidation/Reduction Pathways

Q: What are the dominant products when oxidizing 2-amino-3-methoxy-2-phenylpropan-1-ol under varying conditions? A:

- Mild oxidation (PCC) : Yields the ketone (2-amino-3-methoxy-2-phenylpropan-1-one) without cleaving the phenyl ring.

- Strong oxidation (KMnO₄/H⁺) : Degrades the propanol backbone to carboxylic acids.

- Selective reduction : NaBH₄ reduces ketone intermediates back to alcohols, preserving stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.